N-(1-Cyanocyclobutyl)-N-methyl-4-(trifluoromethylsulfonyl)benzamide
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Overview
Description
“N-(1-Cyanocyclobutyl)benzamide” is a chemical compound with the CAS Number: 1306604-17-0 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(1-Cyanocyclobutyl)-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide”, can be found in various chemical databases .Physical and Chemical Properties Analysis
“N-(1-Cyanocyclobutyl)benzamide” has a molecular weight of 200.24 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Antiarrhythmic Activity
Research on benzamides characterized by specific substituents has led to the development of compounds with potent oral antiarrhythmic activity. These studies involve the preparation and evaluation of benzamides for their biological activity, where variations in the heterocyclic ring and the basicity of the amine nitrogen significantly influence the antiarrhythmic effects. Such research paves the way for clinical trials of promising compounds (Banitt et al., 1977).
Reactions of Methylenecyclopropanes
Investigations into the reactions of methylenecyclopropanes with certain chlorides have been conducted to understand the formation of (cyclobut-1-enylsulfanyl)benzene and related compounds. These studies propose mechanisms for these reactions and explore the yields of different products, contributing to the knowledge of organic reaction pathways and potential applications in synthesis (Liu & Shi, 2004).
Synthesis of Inhibitors
Research has identified new derivatives of benzamidine as potent inhibitors of certain enzymes, demonstrating the effectiveness of these compounds in anticoagulation in vitro. This highlights the potential of benzamide derivatives in medical applications, especially in the development of therapeutic agents (Stürzebecher et al., 1989).
Copper-Catalyzed Amidation and Imidation
A set of copper-catalyzed reactions has been reported, where alkanes react with simple amides, sulfonamides, and imides to form N-alkyl products. This research demonstrates the functionalization of C–H bonds and provides insights into the mechanism of amidation, offering valuable information for the development of new synthetic methodologies (Tran et al., 2014).
Safety and Hazards
The safety information for “N-(1-Cyanocyclobutyl)benzamide” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-19(13(9-18)7-2-8-13)12(20)10-3-5-11(6-4-10)23(21,22)14(15,16)17/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBDLNDUUBATGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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